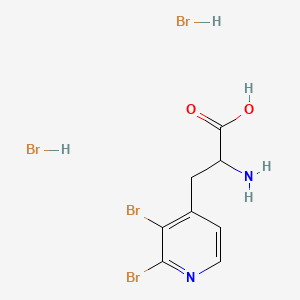
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoicaciddihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is a chemical compound with the molecular formula C8H10Br2N2O2·2HBr It is a derivative of pyridine and is characterized by the presence of two bromine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an amino group and a propanoic acid moiety. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring may play a role in its reactivity and binding to target molecules. The amino and propanoic acid groups can also contribute to its overall activity by facilitating interactions with biological molecules or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide: This compound is similar but contains only one bromine atom on the pyridine ring.
2-Amino-3-(3,4-dibromopyridin-2-yl)propanoic acid dihydrobromide: Another similar compound with bromine atoms at different positions on the pyridine ring.
Uniqueness
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is unique due to the specific positioning of the bromine atoms on the pyridine ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure may result in distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H10Br4N2O2 |
|---|---|
Molecular Weight |
485.79 g/mol |
IUPAC Name |
2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid;dihydrobromide |
InChI |
InChI=1S/C8H8Br2N2O2.2BrH/c9-6-4(1-2-12-7(6)10)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H |
InChI Key |
CETMZGHANRXLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CC(C(=O)O)N)Br)Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















